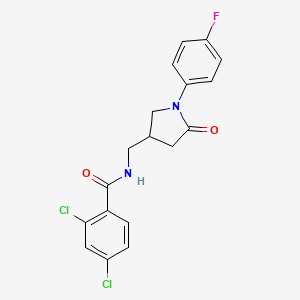

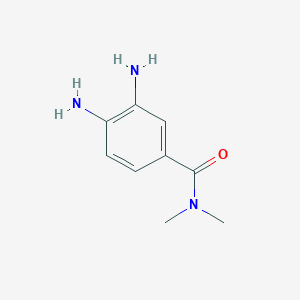

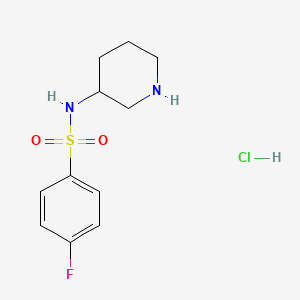

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide, also known as FENCA, is a synthetic compound that has been extensively studied for its potential use in the field of neuroscience. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Synthesis and Potential as Urotensin-II Receptor Antagonists

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide derivatives have been explored for their potential as urotensin-II receptor antagonists. A study by Lim et al. (2019) describes the synthesis and systematic SAR investigation of 5-arylfuran-2-carboxamide derivatives. The research led to the identification of compounds with high potency as UT antagonists, displaying significant metabolic stability, low hERG inhibition, minimal cytotoxicity, and acceptable pharmacokinetic profiles Lim et al., 2019.

Enantioselective Catalysis

The compound is structurally related to piperazine-2-carboxylic acid derived N-formamides, which have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. Wang et al. (2006) demonstrated that these catalysts achieved high yields and enantioselectivities for a broad range of substrates, indicating the potential of piperazine-derived structures in asymmetric catalysis Wang et al., 2006.

Novel Derivatives for Antidepressant and Antianxiety Activities

Kumar et al. (2017) synthesized a novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds and investigated their antidepressant and antianxiety activities. The compounds exhibited promising results in behavioral tests, suggesting potential applications in the treatment of mood disorders Kumar et al., 2017.

PET Imaging of Colony-Stimulating Factor 1 Receptor

Lee et al. (2022) developed a fluorine-18 labeled ligand for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), a target for neuroinflammation imaging. The ligand displayed high binding affinity, specificity, and minimal metabolism in the brain, suggesting its utility in diagnosing and studying neuroinflammatory diseases Lee et al., 2022.

Antimicrobial Activities

Siddiqa et al. (2022) investigated the in vitro anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide derivatives against clinically isolated drug-resistant bacteria. The study showed significant antimicrobial efficacy, particularly against NDM-positive bacteria A. baumannii, highlighting the potential of furan-2-carboxamide derivatives in addressing antibiotic resistance Siddiqa et al., 2022.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules. In this case, this compound binds to the D4 dopamine receptor, which can trigger or block the receptor’s function.

Pharmacokinetics

It’s known that the conformational flexibility of the piperazine ring and polar nitrogen atoms in the piperazine ring enhances a favorable interaction with macromolecules, which could have a significant impact on pharmacokinetics and pharmacodynamics .

Análisis Bioquímico

Biochemical Properties

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide interacts with the D4 dopamine receptor, a G protein-coupled receptor located primarily in the brain . The interaction between this compound and the D4 receptor is believed to involve binding to the receptor’s active site, leading to changes in the receptor’s conformation and activity .

Cellular Effects

In cells, this compound can influence various cellular processes through its interaction with the D4 receptor. This includes effects on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cell type and the presence of other signaling molecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the D4 receptor, leading to changes in the receptor’s activity . This can result in the inhibition or activation of downstream signaling pathways, changes in gene expression, and alterations in cellular function .

Propiedades

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAWAXPOIPKSNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

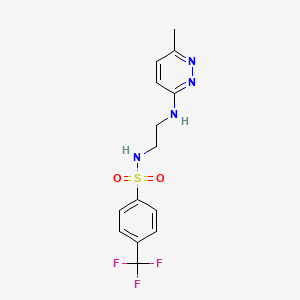

![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)

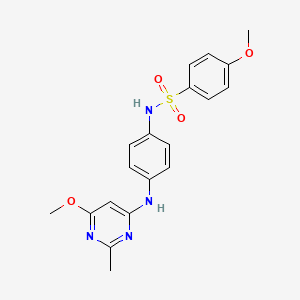

![2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide](/img/structure/B2967813.png)

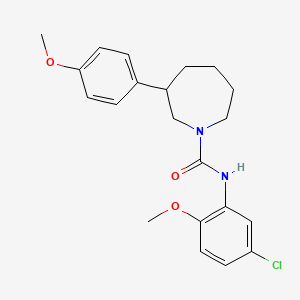

![(E)-1-(4-benzhydrylpiperazino)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2967818.png)

![(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2967824.png)